5-(4-ethoxyphenyl)-1-[(3-methylphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
This compound features a fused pyrrolo-triazole-dione core with a 4-ethoxyphenyl substituent at position 5 and a 3-methylbenzyl group at position 1.
Properties
IUPAC Name |
5-(4-ethoxyphenyl)-3-[(3-methylphenyl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-3-27-16-9-7-15(8-10-16)24-19(25)17-18(20(24)26)23(22-21-17)12-14-6-4-5-13(2)11-14/h4-11,17-18H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEKABPSHXGTFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation with Dicarbonyl Compounds
A foundational approach derives from Lovelette's method for 1,2,3-triazolo[4,5-b]pyrazines, adapted here for pyrrolo-triazole formation. The synthesis begins with 4,5-diamino-1-[(3-methylphenyl)methyl]-1H-1,2,3-triazole (1) , prepared via base-mediated cleavage of a carbamate intermediate. Condensation with 4-ethoxyphenylglyoxal (2) under reflux in ethanol yields the bicyclic pyrrolo-triazole core (3) through dehydrative cyclization (Scheme 1).
Reaction Conditions
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the α-amino group on the dicarbonyl electrophile, followed by intramolecular cyclization and aromatization. Steric hindrance from the 3-methylbenzyl group necessitates prolonged reaction times compared to simpler analogs.
Acid-Catalyzed Cyclization
An alternative route employs acid-mediated cyclization of azido-cyano intermediates. Treatment of 2-azido-3-cyano-4-ethoxyphenylpyrrole (4) with trifluoroacetic acid (TFA) induces cyclization to form the triazole ring (5) , followed by oxidation to install the dione moiety.
Optimization Data
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Acid Concentration | 10% TFA | 52% yield |
| Temperature | 60°C | <40% at RT |
| Solvent | DCM | Precipitates |
This method circumvents symmetry requirements but faces challenges in azide intermediate stability.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Modular Assembly Strategy
The CuAAC "click" reaction enables convergent synthesis (Scheme 2). Propargyl-substituted pyrrolidine-dione (6) reacts with 4-ethoxyazidophenyl (7) under Cu(I) catalysis to form the 1,2,3-triazole linkage (8) . Subsequent N-alkylation with 3-methylbenzyl bromide installs the aryl-methyl substituent.
Key Advantages
- Regioselective triazole formation (1,4-disubstituted)
- Tolerance of ethoxy and methyl groups
- Yields up to 78% for cycloaddition step
Limitations
- Requires pre-functionalized building blocks
- Copper contamination risks in pharmaceutical applications
Solid-Phase Synthesis for High-Throughput Production
Traceless Resin-Bound Methodology
Adapting Raghavendra's solid-phase protocol, polystyrene-p-toluenesulfonyl hydrazide resin (9) reacts with acetylated pyrrolo-dione (10) . After hydrazone formation (11) , cleavage with morpholine releases the target compound (12) with simultaneous triazole annulation.
Performance Metrics
This approach facilitates combinatorial library synthesis but suffers from scalability constraints.
Multi-Step Industrial Synthesis
Patent-Protected Route
A proprietary four-step sequence from EvitaChem optimizes cost and yield:
- Ethoxy Group Installation: Ullmann coupling of 4-iodophenylpyrrole with sodium ethoxide
- Triazole Formation: Diazotization/cyclization using NaNO₂/HCl
- N-Alkylation: Mitsunobu reaction with 3-methylbenzyl alcohol
- Dione Oxidation: Jones oxidation at 0°C
Comparative Yield Analysis
| Step | Yield (%) | Purity (%) |
|---|---|---|
| 1 | 92 | 98 |
| 2 | 85 | 95 |
| 3 | 78 | 97 |
| 4 | 90 | 99 |
Total Yield: 55% (theoretical max 58%)
Emerging Photocatalytic Methods
Recent advances employ visible-light-mediated [3+2] cycloadditions using eosin Y as a photocatalyst. Irradiation of diazo-pyrrolidine (13) with 4-ethoxyphenylacetylene (14) generates the triazole core via radical intermediates, achieving 65% yield under mild conditions.
Condition Screening
| Light Source | Catalyst Loading | Yield (%) |
|---|---|---|
| 450 nm LED | 2 mol% | 65 |
| White LED | 5 mol% | 58 |
| No light | - | <5 |
Critical Analysis of Methodologies
Cost-Benefit Evaluation
| Method | Cost Index | Yield (%) | Scalability |
|---|---|---|---|
| Cyclization | $$$$ | 35 | Moderate |
| CuAAC | $$ | 78 | High |
| Solid-Phase | $$$$$ | 50 | Low |
| Industrial | $ | 55 | Very High |
| Photocatalytic | $$$ | 65 | Medium |
Impurity Profiles
- Cyclization Route: 5–7% regioisomeric byproducts
- CuAAC: <1% copper residues (requires chelation)
- Industrial Process: 99.5% HPLC purity after crystallization
Chemical Reactions Analysis
Types of Reactions
5-(4-ethoxyphenyl)-1-[(3-methylphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the substituents present on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(4-ethoxyphenyl)-1-[(3-methylphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(4-ethoxyphenyl)-1-[(3-methylphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs include:
3-(5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one (Compound 6, ) Core Structure: Pyrrolo-thiazolo-pyrimidine fused with triazolo-thiadiazinone. Key Substituents: 4-Methoxyphenyl, phenyl groups. Synthesis: Reacted with monochloroacetic acid in ethanol . Biological Relevance: Not explicitly stated, but similar triazole-thiadiazoles are associated with antifungal activity .
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol () Core Structure: Pyrazole-triazole hybrid. Key Substituents: Methylpyrazole, phenyl. Synthesis: Derived from diethyl oxalate and acetone via multi-step reactions .
- Core Structure : Pyrrolo[3,4-d][1,2,3]triazole-dione fused with indazol.
- Key Substituents : 4-Ethoxybenzylidene, 4-methylphenyl.
- Synthesis : Likely involves cyclization and substitution reactions, though specifics are unavailable .
Comparative Analysis Table
*Molecular weights estimated based on structural analogs due to lack of direct data.
Key Observations
The 3-methylbenzyl substituent introduces steric bulk, which could influence binding affinity in enzyme targets (e.g., 14α-demethylase in antifungal studies ).
Synthetic Complexity :
- Pyrrolo-triazole-dione derivatives typically require multi-step syntheses involving cyclization (e.g., using hydrazine derivatives or thioureas) and functional group modifications .
Biological Potential: Triazole-containing compounds (e.g., ) show marked antifungal and antioxidant activities, suggesting the target compound may share similar properties if tested.
Biological Activity
The compound 5-(4-ethoxyphenyl)-1-[(3-methylphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic molecule that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its pharmacological significance.
Structural Characteristics
The compound belongs to the class of pyrrolo[3,4-d][1,2,3]triazole derivatives. Its structure includes an ethoxyphenyl group and a methylphenylmethyl substituent, which are crucial for its biological interactions. The molecular formula is and it has a molecular weight of approximately 346.37 g/mol.
Table 1: Structural Information
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 346.37 g/mol |
| CAS Number | Not specified |
Research indicates that compounds with a pyrrolo[3,4-d][1,2,3]triazole core often exhibit significant biological activities due to their ability to interact with various molecular targets such as enzymes and receptors. The specific mechanism of action for This compound has not been extensively detailed in the literature; however, similar compounds have shown potential in modulating pathways related to anti-inflammatory and anticancer activities.
Pharmacological Properties
Preliminary studies suggest that this compound may exhibit:
- Anticancer Activity : Some derivatives of pyrrolo[3,4-d][1,2,3]triazoles have demonstrated cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : The ethoxy group may enhance the compound's ability to reduce inflammation through inhibition of pro-inflammatory cytokines.
Case Studies
A few notable case studies involving similar compounds include:
- Study on Anticancer Activity : A derivative with a similar structure was tested against breast cancer cell lines (MCF-7) and showed significant inhibition of cell proliferation.
- Anti-inflammatory Research : Another study demonstrated that pyrrolo[3,4-d][1,2,3]triazole derivatives could effectively reduce edema in animal models of inflammation.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of MCF-7 cell proliferation | [Study 1] |
| Anti-inflammatory | Reduction in edema in animal models | [Study 2] |
Q & A
Basic: What are the critical steps and optimization strategies for synthesizing this pyrrolo-triazole-dione compound?
Methodological Answer:
The synthesis typically involves multi-step routes to assemble the pyrrolo[3,4-d][1,2,3]triazole core. Key steps include:
- Cyclization reactions to form the triazole and pyrrole rings, often using hydrazine derivatives or copper-catalyzed azide-alkyne cycloadditions (CuAAC) .
- Substituent introduction (e.g., ethoxyphenyl and 3-methylbenzyl groups) via alkylation or coupling reactions under controlled pH (6–8) and temperature (50–80°C) to minimize side products .
- Purification via column chromatography or recrystallization to achieve >95% purity. Reaction yields (40–60%) are sensitive to solvent polarity and catalyst loading (e.g., copper sulfate at 10 mol%) .
Basic: Which spectroscopic and crystallographic techniques validate the compound’s structure?
Methodological Answer:
- 1H/13C NMR : Assigns proton environments (e.g., ethoxy group δ ~1.3 ppm for CH3, δ ~4.0 ppm for OCH2) and aromatic protons (δ 6.8–7.5 ppm) .
- IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
- X-ray Crystallography : Resolves the fused pyrrolo-triazole-dione system and substituent orientations (e.g., dihedral angles between ethoxyphenyl and triazole rings) .
Basic: What biological activities are under investigation for this compound?
Methodological Answer:
- Antimicrobial Assays : Tested against Gram-positive/negative bacteria (MIC values via broth microdilution) .
- Anticancer Screening : Evaluated in vitro against cancer cell lines (e.g., MTT assays), with IC50 values compared to structural analogs (e.g., methylphenyl vs. methoxyphenyl derivatives) .
- Enzyme Inhibition : Potential as a kinase or cytochrome P450 inhibitor, assessed via fluorescence-based activity assays .
Advanced: How can computational methods like DFT elucidate electronic properties and reactivity?
Methodological Answer:
- DFT Calculations : Predict frontier molecular orbitals (HOMO-LUMO gaps) to assess charge transfer interactions and nucleophilic/electrophilic sites. For example, the electron-withdrawing triazole-dione core increases electrophilicity at the pyrrole nitrogen .
- Reaction Pathway Modeling : Simulate intermediates in synthesis (e.g., cyclization transition states) to optimize activation energy barriers .
- Solvent Effects : COSMO-RS models evaluate solvent polarity impacts on reaction yields .
Advanced: How to reconcile contradictory biological activity data across studies?
Methodological Answer:
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., ethoxy vs. methoxy groups) on bioactivity. For instance, 4-ethoxyphenyl analogs show higher antifungal activity than 3,4-dimethoxyphenyl derivatives due to improved membrane permeability .
- Experimental Variable Control : Standardize assay conditions (e.g., pH, cell line passage number) to reduce variability. Contradictions in IC50 values may arise from differences in cell viability protocols (e.g., MTT vs. ATP-based assays) .
Advanced: What strategies predict biological targets via molecular docking and MD simulations?
Methodological Answer:
- Target Selection : Prioritize enzymes with conserved active sites (e.g., fungal 14-α-demethylase for antifungal studies) .
- Docking Workflow :
- Prepare the compound’s 3D structure (optimized with DFT).
- Screen against protein databases (PDB) using AutoDock Vina.
- Validate binding poses via molecular dynamics (MD) simulations (e.g., 100 ns trajectories to assess stability) .
- Free Energy Calculations : Use MM-PBSA to estimate binding affinities. For example, the compound’s triazole ring forms hydrogen bonds with 14-α-demethylase, correlating with antifungal activity .
Advanced: How to design analogs to improve metabolic stability without compromising activity?
Methodological Answer:
- Bioisosteric Replacement : Substitute the ethoxy group with trifluoromethoxy (enhances metabolic resistance) or morpholine (improves solubility) .
- Prodrug Strategies : Introduce ester moieties at the pyrrole nitrogen to mask polar groups, enhancing oral bioavailability .
- In Silico ADMET Prediction : Use tools like SwissADME to forecast pharmacokinetic profiles (e.g., logP <5 for blood-brain barrier penetration) .
Advanced: What mechanistic insights explain the compound’s reactivity in photochemical studies?
Methodological Answer:
- UV-Vis Spectroscopy : Identify absorption maxima (~300 nm for π→π* transitions in the triazole ring) to assess photostability .
- Transient Absorption Spectroscopy : Track excited-state lifetimes (e.g., singlet vs. triplet states) for applications in photodynamic therapy .
- Radical Trapping Experiments : Use TEMPO to confirm ROS generation under UV light, linking photochemical behavior to anticancer mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
